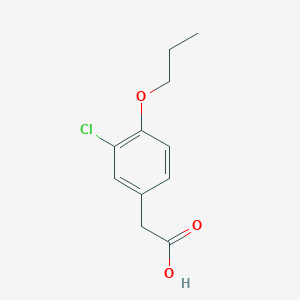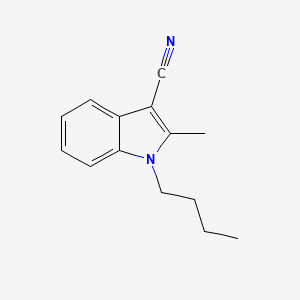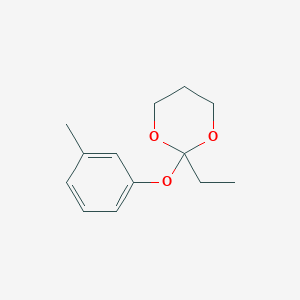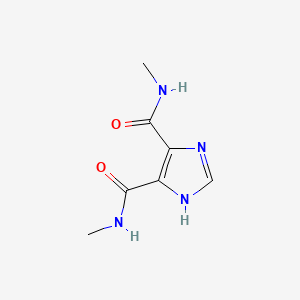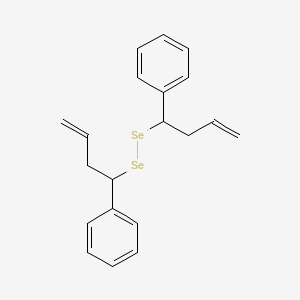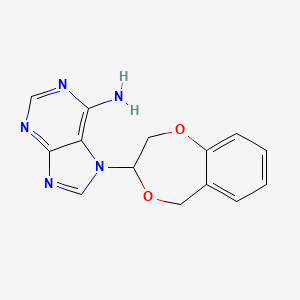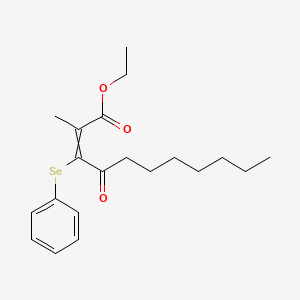
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of selenium in its structure enhances its reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction conditions are optimized to ensure the selective formation of the desired product. The reaction proceeds through the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different selenium-containing products.
Reduction: Reduction reactions can modify the selenium moiety, altering the compound’s reactivity.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 1-fluoropyridinium compounds and reducing agents such as sodium borohydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various α-selenoenals and α-selenoenones, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly those containing selenium.
Biology: The compound’s biological activity makes it a candidate for studying selenium’s role in biological systems.
Medicine: Its potential pharmacological properties are being explored for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate involves the electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation. This process results in the formation of α-selenoenals and α-selenoenones, which exhibit unique reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: This compound contains a different heterocyclic structure but exhibits similar reactivity patterns.
Uniqueness
The presence of the phenylselanyl group in ethyl 2-methyl-4-oxo-3-(phenylselanyl)undec-2-enoate imparts unique reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
921755-06-8 |
|---|---|
Fórmula molecular |
C20H28O3Se |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
ethyl 2-methyl-4-oxo-3-phenylselanylundec-2-enoate |
InChI |
InChI=1S/C20H28O3Se/c1-4-6-7-8-12-15-18(21)19(16(3)20(22)23-5-2)24-17-13-10-9-11-14-17/h9-11,13-14H,4-8,12,15H2,1-3H3 |
Clave InChI |
MFUZAZCKIDFUIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxa-3,12-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14180625.png)
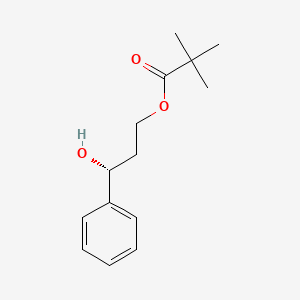
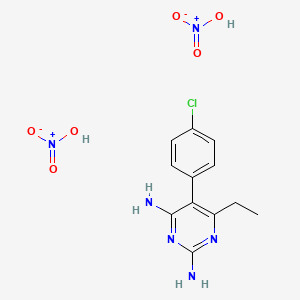
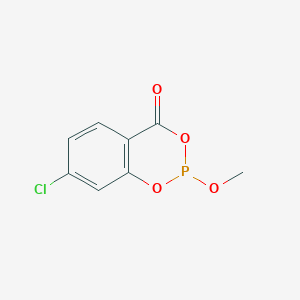
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)

